molecular formula C18H14ClNO5 B2819519 methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate CAS No. 868154-31-8

methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate

Cat. No.: B2819519
CAS No.: 868154-31-8
M. Wt: 359.76
InChI Key: WKEPRUQHQRFUFM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate is a structurally complex benzoate derivative characterized by a fused benzopyran ring system and a chloro-substituted aromatic core. The compound integrates a 3,4-dihydro-1H-2-benzopyran-1-one (isocoumarin) moiety linked via an amide bond to a methyl 4-chloro-2-aminobenzoate scaffold.

Properties

IUPAC Name

methyl 4-chloro-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5/c1-24-17(22)13-7-6-11(19)9-14(13)20-16(21)15-8-10-4-2-3-5-12(10)18(23)25-15/h2-7,9,15H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEPRUQHQRFUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-aminobenzoic acid and 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid.

    Coupling Reaction: The two starting materials are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Yield (%)
Target Compound* C₁₈H₁₃ClN₂O₅ ~372.76 ~170–180 (est.) Chloro, benzopyran-amido N/A
8b C₁₉H₁₈O₅ 326.34 125 Methoxy, methyl 50
8c C₁₉H₁₄Cl₂O₄ 389.22 178 3,4-Dichloro, methyl 53
Methyl 4-chloro-2-(difluoromethoxy)benzoate C₉H₇ClF₂O₃ 236.59 N/A Difluoromethoxy, chloro >97% purity

*Estimated based on structural analogs.

Table 2: Functional Group Impact on Properties
Functional Group Effect on Lipophilicity Effect on Reactivity Example Compound
Chloro (electron-withdrawing) ↑ logP ↑ Electrophilicity Target compound, 8c
Benzopyran-amido ↑ logP Steric hindrance in synthesis Target compound
Difluoromethoxy ↑ logP Stability under acidic conditions Methyl 4-chloro-2-(difluoromethoxy)benzoate

Research Implications

The benzopyran-amido scaffold in methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate offers a balance of lipophilicity and rigidity, making it a candidate for drug discovery.

Biological Activity

Methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzopyran structure, which is known for its diverse biological activities. The presence of the 4-chloro group and the amido linkage contributes to its unique pharmacological profile.

Antioxidant Activity

Research indicates that benzopyran derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects

In vitro studies have demonstrated that certain benzopyran derivatives possess cytotoxic effects against cancer cell lines. For example, derivatives related to this compound were evaluated for their antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth .

CompoundCell LineIC50 (µM)
Methyl 4-chloro...MCF-723–28
Methyl 4-chloro...MDA-MB-23124–26

This table illustrates the potency of the compound in inhibiting cancer cell proliferation.

Relaxant Activity

A study on related benzopyran compounds highlighted their relaxant activity on smooth muscle tissues. The mechanism involved potassium channel activation, which is critical for muscle relaxation. This suggests potential therapeutic applications in conditions characterized by smooth muscle contraction .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound may inhibit oxidative stress by neutralizing free radicals and upregulating endogenous antioxidant enzymes.
  • Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Potassium Channel Modulation : As noted in studies on similar compounds, the activation of potassium channels can lead to vasodilation and reduced muscle tone.

Study on Anticancer Properties

A recent study investigated the effects of methyl 4-chloro derivatives on breast cancer cell lines. The findings revealed that these compounds significantly inhibited cell viability and induced apoptosis through caspase activation pathways. This highlights their potential as chemotherapeutic agents .

Study on Smooth Muscle Relaxation

Another study focused on the relaxant properties of benzopyran derivatives in guinea pig tracheal spirals. The results demonstrated that certain substitutions enhanced relaxant activity compared to standard drugs like cromakalim, suggesting a promising avenue for treating respiratory conditions .

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